molecular formula C11H13NO6 B8691352 5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde CAS No. 654644-18-5

5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde

Cat. No. B8691352
M. Wt: 255.22 g/mol
InChI Key: GMYMJFZJWXGUBI-UHFFFAOYSA-N
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Patent
US07420043B2

Procedure details

A suspension of 5 g (30 mmol) of 5-hydroxy-2-nitrobenzaldehyde (1) in 100 mL of dichloromethane and 10 mL of freshly distilled tetrahydrofuran was cooled to 0° C. To this suspension 6.25 mL (57 mmol) of N,N-diisopropylethylamine was added, and the resulting reaction mixture was stirred for 5 minutes. To this reaction mixture 3.76 mL (33 mmol) of 2-methoxyethoxymethyl chloride was added, stirred for 10 minutes at 0° C., warmed up to room temperature, and allowed to stir at room temperature for 18 hours. The reaction mixture was concentrated under reduced pressure, and 150 mL of ethyl acetate were added. The resulting off-white precipitate was filtered off, and the filtrate was transferred into a separatory funnel. The organic layer was washed with 75 mL of 1N sodium hydroxide solution, 100 mL water, and 75 mL brine. The organic layer was dried over anhydrous potassium carbonate, filtered, and concentrated to give 7.4 g (29 mmol, 97%) of 2 [LC-MS; M+Na 278].
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.25 mL
Type
reactant
Reaction Step Three
Quantity
3.76 mL
Type
reactant
Reaction Step Four
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].O1CCCC1.C(N(CC)C(C)C)(C)C.[CH3:27][O:28][CH2:29][CH2:30][O:31][CH2:32]Cl>ClCCl>[CH3:27][O:28][CH2:29][CH2:30][O:31][CH2:32][O:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8]

Inputs

Step One
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
6.25 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
3.76 mL
Type
reactant
Smiles
COCCOCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
stirred for 10 minutes at 0° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature
STIRRING
Type
STIRRING
Details
to stir at room temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and 150 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The resulting off-white precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was transferred into a separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with 75 mL of 1N sodium hydroxide solution, 100 mL water, and 75 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COCCOCOC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29 mmol
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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